Cas no 19335-14-9 (1h-indazole-3,5-diamine)
1h-indazole-3,5-diamine Chemical and Physical Properties
Names and Identifiers
-
- 1h-indazole-3,5-diamine
- 3,5-diamino-1H-indazole
- SureCN118573
- 3,5-diaminoindazole
- 3-amino-5-amino-1H-indazole
- 1(2)H-indazole-3,5-diamine
- 126855-EP2295412A1
- 126855-EP2295413A1
- 3,5-Diaminoindazol
- CTK0E1226
- AKOS000297986
- EN300-118206
- 19335-14-9
- G28639
- Z1203581749
- DTXSID00589901
- GHFKCBWRZWDFKB-UHFFFAOYSA-N
- CS-0224196
- SCHEMBL118573
- AKOS006348863
- DA-08694
-
- MDL: MFCD13813188
- Inchi: 1S/C7H8N4/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,8H2,(H3,9,10,11)
- InChI Key: GHFKCBWRZWDFKB-UHFFFAOYSA-N
- SMILES: N1C2C=CC(=CC=2C(N)=N1)N
Computed Properties
- Exact Mass: 148.07504
- Monoisotopic Mass: 148.074896272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 80.7Ų
Experimental Properties
- PSA: 80.72
1h-indazole-3,5-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM237316-1g |
1H-Indazole-3,5-diamine |
19335-14-9 | 95% | 1g |
$720 | 2023-02-17 | |
| TRC | I655710-10mg |
1H-Indazole-3,5-diamine |
19335-14-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I655710-50mg |
1H-Indazole-3,5-diamine |
19335-14-9 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | I655710-100mg |
1H-Indazole-3,5-diamine |
19335-14-9 | 100mg |
$ 275.00 | 2022-06-04 | ||
| Enamine | EN300-118206-0.05g |
1H-indazole-3,5-diamine |
19335-14-9 | 95% | 0.05g |
$72.0 | 2023-05-03 | |
| Enamine | EN300-118206-0.1g |
1H-indazole-3,5-diamine |
19335-14-9 | 95% | 0.1g |
$108.0 | 2023-05-03 | |
| Enamine | EN300-118206-0.25g |
1H-indazole-3,5-diamine |
19335-14-9 | 95% | 0.25g |
$154.0 | 2023-05-03 | |
| Enamine | EN300-118206-0.5g |
1H-indazole-3,5-diamine |
19335-14-9 | 95% | 0.5g |
$243.0 | 2023-05-03 | |
| Enamine | EN300-118206-1.0g |
1H-indazole-3,5-diamine |
19335-14-9 | 95% | 1g |
$311.0 | 2023-05-03 | |
| Enamine | EN300-118206-2.5g |
1H-indazole-3,5-diamine |
19335-14-9 | 95% | 2.5g |
$642.0 | 2023-05-03 |
1h-indazole-3,5-diamine Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 1h-indazole-3,5-diamine
Professional Introduction to 1H-indazole-3,5-diamine (CAS No. 19335-14-9)
1H-indazole-3,5-diamine, with the chemical formula C₈H₆N₄, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound belongs to the indazole class, which is characterized by a fused benzene and pyrrole ring system, making it a valuable scaffold for drug discovery. The presence of two amino groups at the 3 and 5 positions enhances its reactivity, enabling diverse functionalization and modification for the development of novel therapeutic agents.
The CAS No. 19335-14-9 assigned to 1H-indazole-3,5-diamine underscores its unique identity and distinguishes it from other structurally similar compounds. This standardized identification number is crucial for researchers in ensuring the purity and consistency of the compound during synthesis and experimentation. The indazole core is particularly interesting because it mimics natural products and bioactive molecules, offering a rich ground for exploration in medicinal chemistry.
In recent years, 1H-indazole-3,5-diamine has been extensively studied for its pharmacological properties. Its dual amino functionality makes it an excellent precursor for the synthesis of more complex molecules, including kinase inhibitors, antimicrobial agents, and anticancer drugs. The indazole scaffold is known to exhibit various biological activities, such as DNA intercalation, enzyme inhibition, and modulation of signaling pathways. These properties have made it a focal point in the development of small-molecule drugs targeting diseases like cancer and infectious disorders.
One of the most compelling aspects of 1H-indazole-3,5-diamine is its role as a key intermediate in the synthesis of more sophisticated pharmacophores. Researchers have leveraged its structural flexibility to develop derivatives that exhibit enhanced potency and selectivity. For instance, modifications at the amino positions can lead to compounds with improved solubility or metabolic stability, which are critical factors in drug formulation. The ability to fine-tune these properties through structural optimization has made 1H-indazole-3,5-diamine a cornerstone in medicinal chemistry libraries.
Recent advancements in computational chemistry have further accelerated the exploration of 1H-indazole-3,5-diamine derivatives. High-throughput virtual screening (HTVS) and molecular docking studies have enabled scientists to predict binding affinities and interactions with biological targets with remarkable accuracy. These computational approaches have complemented traditional experimental methods, allowing for rapid identification of lead compounds that can be further refined through iterative synthesis and testing.
The therapeutic potential of 1H-indazole-3,5-diamine has been highlighted in several preclinical studies. For example, derivatives of this compound have shown promise in inhibiting specific kinases involved in tumor growth and progression. By targeting these critical enzymes, researchers aim to develop treatments that disrupt cancer cell proliferation while minimizing side effects on healthy cells. Similarly, studies have explored its antimicrobial properties, demonstrating its ability to interfere with bacterial biofilm formation and metabolic pathways.
The synthesis of 1H-indazole-3,5-diamine typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions with appropriate precursors followed by functional group transformations to introduce the amino groups at the desired positions. Advances in catalytic methods have also contributed to more efficient synthetic pathways, reducing waste and improving scalability.
In conclusion,1H-indazole-3,5-diamine (CAS No. 19335-14-9) represents a significant asset in pharmaceutical research due to its structural versatility and biological relevance. Its role as a building block for novel drug candidates continues to drive innovation in medicinal chemistry. As research progresses,the full therapeutic potential of this compound is expected to be uncovered,leading to new treatments for a variety of diseases.
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